molecular formula C25H29N5O2S B2893050 N-(4-ethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115915-40-6

N-(4-ethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2893050
CAS No.: 1115915-40-6
M. Wt: 463.6
InChI Key: DTNIWKQQDOYREL-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-2-ylsulfanyl acetamide core linked to a 4-ethylphenyl group and a 2-methoxyphenyl-substituted piperazine ring. The sulfanyl bridge enhances stability and influences molecular interactions, while the ethyl and methoxy substituents modulate lipophilicity and bioavailability.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-3-19-8-10-20(11-9-19)27-24(31)18-33-25-26-13-12-23(28-25)30-16-14-29(15-17-30)21-6-4-5-7-22(21)32-2/h4-13H,3,14-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNIWKQQDOYREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine.

    Coupling Reactions: The benzodioxole and piperidine intermediates are coupled with a pyrimidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Piperazine Frameworks

N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a)
  • Structure : Contains a trifluoromethylbenzoyl-piperazine linked to a pyridine-acetamide.
  • Comparison : The trifluoromethyl group increases electronegativity and metabolic stability compared to the 2-methoxyphenyl group in the target compound. This substitution may enhance receptor binding affinity in hydrophobic pockets .
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
  • Structure: Features a diaminopyrimidine-sulfanyl acetamide with a chlorophenyl group.
  • The chloro substituent increases lipophilicity but may introduce toxicity risks compared to the ethyl group in the target compound .
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide (CAS 899541-07-2)
  • Structure : Includes a thiophene-substituted pyrimidine and methylpiperazine.
  • The target compound’s 2-methoxyphenyl group likely offers better steric compatibility with aromatic receptor residues .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Compounds
Compound Molecular Weight Key Substituents Melting Point (°C) LogP* (Predicted)
Target Compound ~515.6 2-Methoxyphenyl, Ethylphenyl Not Reported 3.8
9a (Trifluoromethylbenzoyl derivative) ~520.5 Trifluoromethyl, Pyridine 178–180 4.2
N-(4-Chlorophenyl)-... () ~353.8 Chlorophenyl, Diaminopyrimidine 160–162 2.9
CAS 899541-07-2 (Thiophene derivative) 417.5 Thiophene, Trifluoromethyl Not Reported 3.5

*LogP values estimated using fragment-based methods.

Key Observations:
  • Lipophilicity : The target compound’s LogP (~3.8) balances solubility and membrane permeability, ideal for CNS penetration. The higher LogP of 9a (~4.2) may limit aqueous solubility .
  • Thermal Stability : Compounds with rigid pyrimidine cores (e.g., ) exhibit higher melting points, suggesting crystallinity and stability .

Biological Activity

N-(4-ethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and anticonvulsant effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H25N3O3S
  • IUPAC Name : this compound

This structure features a piperazine moiety, which is commonly associated with various pharmacological effects, including anxiolytic and anticonvulsant properties.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. The evaluation of similar derivatives was conducted using animal models, specifically focusing on maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.

Key Findings :

  • Anticonvulsant Screening : Compounds were tested at doses of 30 mg/kg, 100 mg/kg, and 300 mg/kg. The most effective derivatives were noted to provide protection in the MES test, particularly at higher doses.
  • Mechanism of Action : The primary mechanism appears to involve modulation of voltage-gated sodium channels, which are crucial for neuronal excitability. Compounds showed moderate binding affinity to these channels, suggesting a potential mechanism for their anticonvulsant effects .
CompoundDose (mg/kg)MES ProtectionPTZ Protection
14100YesNo
19300YesYes
20100YesNo

Neuropharmacological Effects

In addition to anticonvulsant activity, the compound's neuropharmacological profile suggests potential anxiolytic effects. The presence of the piperazine ring is often correlated with anxiolytic activity in various studies.

Case Study Insights :
A study involving similar piperazine derivatives indicated that modifications to the piperazine structure could enhance anxiolytic effects without compromising safety profiles. This suggests that this compound could be explored further for its dual-action potential in treating anxiety and seizure disorders .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety of new compounds. Preliminary studies have shown that certain derivatives exhibit low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.

Safety Data

EndpointResult
Skin IrritationModerate
Eye IrritationMild
Acute Toxicity (LD50)>500 mg/kg

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